molecular formula C8H9NO2 B024467 4-Aminophenylacetic acid CAS No. 1197-55-3

4-Aminophenylacetic acid

Cat. No.: B024467
CAS No.: 1197-55-3
M. Wt: 151.16 g/mol
InChI Key: CSEWAUGPAQPMDC-UHFFFAOYSA-N
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Description

4-Aminophenylacetic acid is an organic compound with the molecular formula C8H9NO2. It is a derivative of phenylacetic acid, where an amino group is substituted at the para position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

4-Aminophenylacetic acid interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is an active substrate for arylacetonitrilase, which gives this compound on hydrolysis . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

For instance, some compounds can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminophenylacetic acid can be synthesized through the reduction of 4-nitrophenylacetic acid. The process involves the following steps :

    Reduction of 4-nitrophenylacetic acid: In a reactor, water, 4-nitrophenylacetic acid, and acetic acid are added. The mixture is stirred and heated to 90-95°C. Iron powder is added in portions and refluxed for 2 hours.

    Neutralization and Filtration: The mixture is cooled to 40-50°C and neutralized with sodium carbonate to pH=9, then filtered. The filtrate is further neutralized with acetic acid until pH=4, resulting in the precipitation of this compound.

Industrial Production Methods: An industrial method involves the following steps :

    Nitration and Reduction: Benzyl cyanide is nitrated using concentrated sulfuric acid and nitric acid to obtain 4-nitrophenylacetonitrile. This is then reduced using skeletal nickel in ethanol to produce this compound.

    Crystallization and Purification: The crude product is crystallized and purified using ethanol and activated carbon to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Aminophenylacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro group in its precursor can be reduced to an amino group.

    Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron powder or catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as acyl chlorides and sulfonyl chlorides.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: this compound from 4-nitrophenylacetic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Aminophenylacetic acid has diverse applications in scientific research :

    Chemistry: It is used as a building block in organic synthesis and peptide synthesis.

    Biology: It serves as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1.

    Medicine: It is a precursor for drugs used in treating rheumatoid arthritis and has tuberculostatic activity.

    Industry: It is used in the synthesis of antimicrobial agents and other bioactive compounds.

Comparison with Similar Compounds

4-Aminophenylacetic acid can be compared with other similar compounds such as :

    4-Aminobenzoic acid: Similar in structure but lacks the acetic acid moiety.

    4-Aminophenylpropionic acid: Has an additional carbon in the side chain.

    4-Aminophenylbutyric acid: Contains a longer carbon chain.

Uniqueness: this compound is unique due to its specific interaction with peptide transporters and its applications in drug synthesis and antimicrobial activity.

Properties

IUPAC Name

2-(4-aminophenyl)acetic acid
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InChI

InChI=1S/C8H9NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11)
Source PubChem
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InChI Key

CSEWAUGPAQPMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9NO2
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DSSTOX Substance ID

DTXSID1061609
Record name 4-Aminophenylacetic acid
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Molecular Weight

151.16 g/mol
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Physical Description

Solid; [Merck Index] Tan powder; [Alfa Aesar MSDS]
Record name p-Aminophenylacetic acid
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CAS No.

1197-55-3
Record name 4-Aminophenylacetic acid
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Record name Benzeneacetic acid, 4-amino-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-APAA interact with the oligopeptide transporter PepT1?

A1: 4-APAA acts as a substrate for PepT1, binding to the transporter and undergoing translocation across the intestinal membrane. This interaction can stimulate the transport of other peptides via trans-stimulation. [] Interestingly, 4-APAA demonstrates that a peptide bond is not essential for interaction with PepT1. []

Q2: What is the role of PepT1 in the activation of vagal afferents by protein digests?

A2: PepT1 is crucial for the activation of duodenal vagal afferents by protein digests. Blocking PepT1 with the competitive inhibitor 4-aminomethylbenzoic acid (4-AMBA) abolished the increase in vagal afferent discharge and subsequent inhibition of gastric motility normally observed after protein hydrolysate infusion. []

Q3: Can 4-APAA activate vagal afferents?

A3: While not as potent as protein hydrolysates, duodenal infusion of Cefaclor, a known PepT1 substrate, increased duodenal vagal afferent activity, suggesting that substrates like 4-APAA could also activate these afferents. []

Q4: What is the molecular formula and weight of 4-aminophenylacetic acid?

A4: The molecular formula of this compound is C8H9NO2, and its molecular weight is 151.16 g/mol.

Q5: What spectroscopic techniques are used to characterize 4-APAA and its derivatives?

A5: Researchers commonly employ IR, 1H NMR, 13C NMR, and mass spectrometry to characterize 4-APAA and its derivatives. [, , , , , , ]

Q6: Can 4-APAA be incorporated into a gel formulation for potential dental applications?

A6: Yes, research has shown that 4-APAA and its hexafluorosilicate derivatives can be incorporated into gels using sodium carboxymethylcellulose as a base. []

Q7: What happens to 2-aminophenylacetic acid hexafluorosilicate during recrystallization from ethanol?

A7: Recrystallization of 2-aminophenylacetic acid hexafluorosilicate from ethanol results in the formation of 2-oxindole, confirmed by mass spectrometry and X-ray diffraction. This transformation highlights the compound's lability and potential limitations in purification processes. []

Q8: Has 4-APAA been used in the synthesis of other compounds?

A8: Yes, 4-APAA serves as a key starting material in the synthesis of various derivatives, including those with potential antimicrobial, [] antidiabetic, [] and corrosion-inhibiting properties. []

Q9: Have computational methods been used to study 4-APAA derivatives?

A9: Yes, density functional theory (DFT) calculations have been employed to study the tautomeric forms of 4-APAA derivatives and predict their stability in different environments, providing insights into potential mechanisms of action. []

Q10: How does the position of the amino group on the phenyl ring influence biological activity?

A10: The position of the amino group significantly impacts activity. For example, 2-, 3-, and this compound hexafluorosilicates exhibit different caries-prophylactic efficacies. []

Q11: What is the significance of the sulfonamide moiety in 4-APAA derivatives for antidiabetic activity?

A11: Incorporating a sulfonamide moiety into 4-APAA derivatives can enhance their PPAR activation activity, a target for antidiabetic drugs. []

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